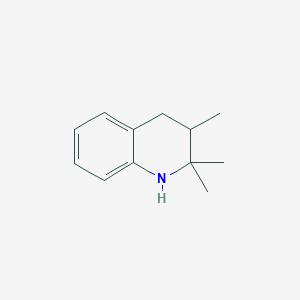

2,2,3-trimethyl-3,4-dihydro-1H-quinoline

Description

Structure

3D Structure

Properties

CAS No. |

179898-88-5 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2,2,3-trimethyl-3,4-dihydro-1H-quinoline |

InChI |

InChI=1S/C12H17N/c1-9-8-10-6-4-5-7-11(10)13-12(9,2)3/h4-7,9,13H,8H2,1-3H3 |

InChI Key |

ZBHHZYLYNZYQHB-UHFFFAOYSA-N |

SMILES |

CC1CC2=CC=CC=C2NC1(C)C |

Canonical SMILES |

CC1CC2=CC=CC=C2NC1(C)C |

Synonyms |

2,2,3-TriMethyl-1,2,3,4-tetrahydroquinoline |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,3 Trimethyl 3,4 Dihydro 1h Quinoline

Cyclization Reactions for Dihydroquinoline Ring Formation

The core of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline synthesis lies in the effective formation of the dihydroquinoline ring. This is primarily achieved through various cyclization strategies that build the heterocyclic portion of the molecule.

Acid-Catalyzed Cyclization Processes for Substituted Dihydroquinolines

Traditional methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Combes reactions, often rely on strong acid catalysis. nih.govchemrxiv.org These conditions, while effective, can be harsh and may not be suitable for complex molecules. nih.govchemrxiv.org More refined acid-catalyzed approaches have been developed for the synthesis of dihydroquinolines. A key strategy involves the acid-catalyzed elimination of a leaving group, such as water from a 4-hydroxy-1,2,3,4-tetrahydroquinoline intermediate, to form the double bond characteristic of a dihydroquinoline. researchgate.net This process typically involves the protonation of the hydroxyl group, which then departs as a water molecule, followed by deprotonation to form the stable heterocyclic ring. youtube.com

Another acid-promoted pathway is the Fries-like rearrangement of N-arylazetidin-2-ones, which can be catalyzed by triflic acid at room temperature to produce 2,3-dihydro-4(1H)-quinolinones. mdpi.comnih.gov These quinolinones are valuable precursors that can be further modified to obtain target dihydroquinolines. For instance, the intramolecular cyclization of 2-aminochalcones in the presence of an acid catalyst like Amberlyst®-15 is a known method to produce 2,3-dihydroquinolin-4-ones. nih.gov

Transition-Metal-Catalyzed Cyclization Approaches

Transition-metal catalysis offers mild and selective conditions for the synthesis of dihydroquinoline derivatives. nih.govchemrxiv.orgfrontiersin.org Various metals, including palladium, copper, iron, and cobalt, have been employed to facilitate the necessary bond formations. nih.govnih.gov

A notable approach is the palladium-catalyzed domino synthesis involving the reaction of Morita-Baylis-Hillman (MBH) alcohols with amines. nih.gov This sequence involves a Buchwald-type intermolecular C-N coupling followed by an intramolecular allylic amination to construct the dihydroquinoline ring. nih.gov Similarly, copper-catalyzed domino reactions have been used to synthesize quinoline derivatives from enaminones and 2-halobenzaldehydes, proceeding through an Aldol reaction, C(aryl)-N bond formation, and elimination. researchgate.net Iron-catalyzed C(sp3)-H oxidation of o-alkylamino N-H ketimines can also lead to dihydroquinoline intermediates, which then aromatize to quinazolines. frontiersin.org

The following table summarizes various transition-metal-catalyzed approaches for the synthesis of related heterocyclic structures.

| Catalyst System | Precursors | Product Type | Key Features |

| Pd(PPh₃)₂Cl₂ / DPPP | Morita-Baylis-Hillman alcohols, Amines | 1,2-Dihydroquinolines | Sequential intermolecular and intramolecular amination. nih.gov |

| Copper | Enaminones, 2-Halobenzaldehydes | Quinolines (via DHQ intermediates) | Domino reaction involving Aldol condensation and C-N bond formation. researchgate.net |

| FeCl₂ | o-Alkylamino benzonitriles, Grignard reagents | Dihydroquinolines (intermediates) | Involves C(sp3)-H oxidation and subsequent ring closure. frontiersin.org |

| Cobalt-amido complex | Quinolines, H₃N∙BH₃ | 1,2-Dihydroquinolines | Selective partial transfer hydrogenation. nih.gov |

One-Pot Synthetic Strategies for Dihydroquinoline Scaffolds

One-pot reactions provide an efficient and atom-economical route to complex molecules like dihydroquinolines by combining multiple reaction steps without isolating intermediates. nih.govresearchgate.net A one-pot, three-component reaction has been developed for the synthesis of 3,4-dihydroquinazolines, a related heterocyclic system, using amides, aldehydes, and amines, mediated by triflic anhydride. rsc.org

For quinoline-fused systems, a one-pot protocol involving 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide with p-toluenesulfonic acid (p-TSA) as a catalyst has been reported. nih.gov The proposed mechanism involves an initial Friedländer condensation to form an acridinone (B8587238) intermediate, which then reacts with anthranilamide and undergoes intramolecular cyclization to yield the final spiro-quinazolinone. nih.gov The synthesis of 2,2,4-trimethyl-1,2-dihydroquinolines, a close structural analog of the target compound, has been achieved in a one-pot reaction between anilines and acetone (B3395972) using a MOF-199 catalyst under solvent-free conditions. researchgate.net

Precursor Synthesis and Selection for this compound

The selection of appropriate precursors is critical for the synthesis of the specifically substituted this compound. Based on established synthetic routes for similar compounds, the most direct approach involves the condensation of an aniline (B41778) with a suitable ketone. The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (B116575), for example, is well-documented and proceeds via the reaction of aniline with acetone in the presence of a catalyst. researchgate.netgoogle.com

For the target compound, this compound, a logical precursor choice would be aniline and 3-methylpentan-2-one or a related α,β-unsaturated ketone. The reaction would likely proceed through the formation of an enamine or imine intermediate from the aniline and ketone, followed by an intramolecular electrophilic substitution onto the aniline ring and subsequent cyclization to form the dihydroquinoline core with the desired trimethyl substitution pattern. Other potential precursors include appropriately substituted 2-aminochalcones, which can cyclize to form dihydroquinolin-4-ones, or N-prenylated 2-aminobenzaldehydes, which undergo ring-closing carbonyl-olefin metathesis. nih.govnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry offers advanced techniques to improve the efficiency, selectivity, and environmental friendliness of dihydroquinoline synthesis. These include novel catalytic systems and optimized reaction conditions.

Catalytic Hydrogenation of Quinoline Precursors to Dihydroquinolines

Catalytic hydrogenation of a corresponding quinoline precursor is a direct strategy to access dihydroquinolines. nih.gov A significant challenge in this approach is controlling the chemo- and regioselectivity to prevent over-reduction to the fully saturated 1,2,3,4-tetrahydroquinoline (B108954). nih.govnih.gov

Recent research has focused on developing catalysts that can selectively perform partial hydrogenation. A highly efficient system utilizing a cobalt-amido cooperative catalyst has been shown to convert a wide range of quinolines to 1,2-dihydroquinolines using ammonia (B1221849) borane (B79455) (H₃N∙BH₃) as the hydrogen source at room temperature. nih.gov This method exhibits broad functional group compatibility and is suitable for large-scale synthesis. nih.gov Similarly, heterogeneous cobalt-based catalysts, prepared in-situ from Co(OAc)₂ and zinc powder, have been used for the pressure hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines, where the dihydroquinoline is a key intermediate. researchgate.netbohrium.com

The table below details findings for the selective hydrogenation of quinolines.

| Catalytic System | Hydrogen Source | Product | Key Findings & Conditions |

| Cobalt-amido complex | H₃N∙BH₃ | 1,2-Dihydroquinolines | High efficiency and selectivity at room temperature; controlled by equimolar reductant. nih.gov |

| Fluorine-modified Cobalt | H₂O (Electrocatalytic) | 1,2,3,4-Tetrahydroquinolines | High selectivity for THQ via a DHQ intermediate; operates at ambient conditions. nih.gov |

| Granular Cobalt (from Co(OAc)₂/Zn) | H₂ (30 bar) | 1,2,3,4-Tetrahydroquinolines | Heterogeneous catalyst in aqueous solution; reaction at 70–150 °C. researchgate.netbohrium.com |

Ultrasound-Mediated Synthesis of Dihydroquinoline Derivatives

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, milder conditions, and improved yields. researchgate.net This technique utilizes acoustic cavitation to enhance mass transfer and homogenize the reaction mixture, thereby accelerating chemical transformations. nih.gov Its application in the synthesis of quinoline and its derivatives is a growing area of interest, providing an eco-friendly alternative to conventional heating methods. nih.govnih.gov

One notable approach involves the ultrasound-assisted reductive cyclization of substituted aromatic nitro compounds. For instance, the reaction of an appropriate nitro derivative with zinc powder in water under ultrasonic irradiation (at 50°C for 2 hours) can produce quinoline structures. heteroletters.org In this method, the nitro group is reduced to an amino group, which then undergoes an intramolecular aza-Michael reaction to form the heterocyclic ring. heteroletters.org The use of water as a solvent and the mild conditions make this a simple and environmentally benign method compared to others that may require organic solvents and yield lower product amounts. heteroletters.org

Another ultrasound-mediated method is the Bischler-type reaction for synthesizing 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives. This reaction involves the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones using p-toluenesulfonic acid (p-TSA) as a catalyst under ultrasound irradiation. researchgate.net This approach has been used to prepare a variety of derivatives for pharmacological evaluation. researchgate.net While direct synthesis of this compound using this specific method is not detailed, the principle demonstrates the utility of ultrasound in constructing complex quinoline frameworks.

The following table summarizes representative conditions for ultrasound-assisted synthesis of quinoline derivatives.

| Starting Material | Reagents/Catalyst | Conditions | Product Type | Reference |

| Substituted aryl nitro derivative | Zinc powder, Water | Ultrasound, 50°C, 2 hr | Quinoline | heteroletters.org |

| 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones | p-TSA | Ultrasound | 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline | researchgate.net |

| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O, Water | Ultrasound (35 kHz) | 2-substituted quinolines | researchgate.net |

| Isatin, Ketones | Basic ionic liquid, Aqueous media | Ultrasound | Quinolines | researchgate.net |

Application of Heterogeneous Catalysts in Dihydroquinoline Synthesis

Heterogeneous catalysis is a cornerstone of sustainable chemistry, offering significant advantages such as catalyst recyclability, simplified product purification, and enhanced process efficiency. umich.edu These catalysts have been extensively applied in the synthesis of quinolines and their dihydro derivatives, providing robust and environmentally friendly alternatives to homogeneous systems. nih.govrsc.org

A variety of solid catalysts have been explored for the synthesis of 1,2-dihydroquinolines. For example, an iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to 1,2-dihydroquinoline (B8789712) derivatives under mild conditions with good yields. organic-chemistry.org Similarly, gold-based catalysts, such as a combination of AuCl₃ and AgSbF₆, have been effectively used for the intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrating applicability across a broad range of substrates. organic-chemistry.org Cobalt-based catalysts have also been reported for the efficient regio- and chemoselective dearomatization of N-heteroarenes, including quinolines, to yield 1,2-dihydroquinolines under mild conditions. organic-chemistry.org

In the context of the Friedländer synthesis, a prominent method for generating polysubstituted quinolines, metal-free heterogeneous catalysts have shown great promise. nih.gov One such catalyst is a Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄-CO-(CH₂)₃-SO₃H). nih.gov This catalyst demonstrates remarkable activity in accelerating quinoline formation, attributed to its high surface acidity. nih.gov Optimization studies have shown that a 10 wt% loading of this catalyst at 100°C under solvent-free conditions for 4 hours maximizes the yield of quinoline products. nih.gov The catalyst is also notably recyclable, maintaining its performance over several cycles. nih.gov

Zeolite-based catalysts have also been employed for the gas-phase synthesis of quinolines from aniline and various C₁–C₄ alcohols. rsc.org The catalytic performance, particularly the total yield of quinolines, was found to be positively correlated with the relative content of Lewis acid sites on the catalyst. rsc.org Among the tested materials, a ZnCl₂/Ni-USY-acid catalyst exhibited the best performance, yielding 42.3–79.7% total quinolones under mild conditions from the reaction of aniline with most of the alcohols studied. rsc.org

The table below provides an overview of different heterogeneous catalytic systems used in the synthesis of dihydroquinoline and quinoline derivatives.

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | 2-aminoarylketones | Metal-free, high surface acidity, recyclable, solvent-free conditions. | nih.gov |

| Iron Catalyst | Intramolecular Allylic Amination | 2-aminophenyl-1-en-3-ols | Mild conditions, good yields. | organic-chemistry.org |

| AuCl₃/AgSbF₆ | Intramolecular Allylic Amination | 2-tosylaminophenylprop-1-en-3-ols | Broad substrate scope. | organic-chemistry.org |

| ZnCl₂/Ni-USY-acid | Gas-phase reaction | Aniline, C₁–C₄ alcohols | Lewis acid-driven, high total yield of quinolones. | rsc.org |

| Hydrido-cobalt catalysts | Dearomatization | Quinolines, Pyridines | Regio- and chemoselective, mild conditions. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of 2,2,3 Trimethyl 3,4 Dihydro 1h Quinoline

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 2,2,3-trimethyl-3,4-dihydro-1H-quinoline is activated towards electrophilic aromatic substitution (EAS). The secondary amine group (-NH-) is a potent activating group, directing incoming electrophiles to the ortho and para positions. In this molecule, the C6 position is para to the nitrogen, and the C8 position is ortho.

Due to the strong activating nature of the amino group, electrophilic substitution reactions are generally facile. However, the regioselectivity can be influenced by steric hindrance from the adjacent heterocyclic ring and the choice of reagents and reaction conditions. Under acidic conditions, the nitrogen atom can be protonated, which would deactivate the ring towards electrophilic attack. Therefore, reactions are often carried out under neutral or carefully controlled acidic conditions, or with the nitrogen atom protected. researchgate.net

The expected major products for common electrophilic substitution reactions are summarized in the table below. The para-substituted product (at C6) is often favored due to reduced steric hindrance compared to the ortho position (C8).

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product (Substitution at C6) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ (controlled) | 2,2,3-trimethyl-6-nitro-3,4-dihydro-1H-quinoline |

| Halogenation | Br₂ in CCl₄ | 6-bromo-2,2,3-trimethyl-3,4-dihydro-1H-quinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-acyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline |

Oxidation Reactions and Pathways to Quinoline (B57606) Derivatives

The dihydroquinoline ring system can undergo oxidation to form the corresponding aromatic quinoline derivative. This dehydrogenation process results in the formation of 2,2,3-trimethylquinoline. A variety of oxidizing agents can accomplish this transformation, ranging from metal-based catalysts to non-metal reagents. The reaction involves the removal of two hydrogen atoms from the heterocyclic ring, leading to aromatization.

The choice of oxidant can be critical to avoid undesired side reactions, such as oxidation of the alkyl substituents.

Table 2: Oxidation of this compound

| Oxidizing Agent | General Conditions | Product |

|---|---|---|

| Manganese Dioxide (MnO₂) | Reflux in an inert solvent (e.g., toluene) | 2,2,3-trimethylquinoline |

| Palladium on Carbon (Pd/C) | High temperature, in the presence of a hydrogen acceptor | 2,2,3-trimethylquinoline |

| Sulfur | Heating with elemental sulfur | 2,2,3-trimethylquinoline |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Mild conditions, often at room temperature | 2,2,3-trimethylquinoline |

Reduction Reactions and Formation of Saturated Tetrahydroquinoline Structures

While the subject molecule is already a dihydroquinoline (a partially reduced quinoline), the aromatic portion of the molecule can be further reduced to form a fully saturated decahydroquinoline (B1201275) structure. This requires forcing conditions due to the inherent stability of the benzene (B151609) ring. libretexts.org

Catalytic hydrogenation at high pressure and temperature with potent catalysts like rhodium or platinum is effective for this transformation. libretexts.org This results in the addition of hydrogen across the aromatic ring, yielding 2,2,3-trimethyldecahydroquinoline.

Alternatively, the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, can be used to reduce the aromatic ring. libretexts.org For an electron-donating group like the alkylamino substituent, the reduction typically occurs at the positions meta and ortho to the point of attachment, leaving the C4a-C8a bond intact as a double bond.

Table 3: Reduction of the Aromatic Ring

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Rh/C or PtO₂, high pressure, elevated temperature | 2,2,3-trimethyldecahydroquinoline |

| Birch Reduction | Na or Li, NH₃ (l), EtOH | 2,2,3-trimethyl-1,4,5,8-tetrahydroquinoline |

Nucleophilic Reactions and Addition Processes

The nitrogen atom in the this compound ring is a secondary amine, which makes it nucleophilic. It can readily react with a variety of electrophiles. Common reactions include N-alkylation and N-acylation.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents introduces an alkyl group onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides results in the formation of an N-acyl derivative. This is often used as a protecting group strategy for the nitrogen.

These reactions typically proceed under standard conditions for amine chemistry.

Table 4: Nucleophilic Reactions at Nitrogen

| Reaction Type | Reagents | Product |

|---|---|---|

| N-Alkylation | CH₃I, base (e.g., K₂CO₃) | 1,2,2,3-tetramethyl-3,4-dihydro-1H-quinoline |

| N-Acylation | Acetyl chloride, base (e.g., pyridine) | 1-acetyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline |

| Michael Addition | α,β-Unsaturated carbonyl compound (e.g., methyl acrylate) | N-substituted Michael adduct |

Rearrangement Mechanisms within the Dihydroquinoline Framework

Rearrangements within the dihydroquinoline framework can be induced under specific conditions, often leading to structurally complex products. While specific examples for this compound are not extensively documented, analogies can be drawn from similar heterocyclic systems.

One plausible pathway is a semi-pinacol type rearrangement. nih.gov This could be initiated by oxidation at the C4 position (benzylic position) to form a hydroxyl group, followed by acid-catalyzed rearrangement. The mechanism would likely involve:

Formation of a hydroxyl group at C4.

Protonation of the hydroxyl group to form a good leaving group (water).

Departure of water to generate a carbocation at C4.

A 1,2-hydride or 1,2-alkyl shift from C3 to C4. Given the substitution pattern, a hydride shift from C3 would be likely, if stereoelectronically feasible. This would lead to a new carbocation at C3.

Rearomatization or trapping of the new carbocation to yield a rearranged product.

Such rearrangements are often key steps in the synthesis of complex natural products and can lead to significant changes in the carbon skeleton of the molecule. curlyarrows.combyjus.com

Derivatization Strategies and Structural Modifications of 2,2,3 Trimethyl 3,4 Dihydro 1h Quinoline

Synthesis of N-Substituted 2,2,3-trimethyl-3,4-dihydro-1H-quinoline Derivatives

The secondary amine functionality within the this compound core provides a reactive site for the introduction of a wide variety of substituents. Common N-substitution strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation is typically achieved by reacting the parent dihydroquinoline with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent can influence the reaction rate and yield.

N-Acylation introduces an acyl group onto the nitrogen atom, forming an amide linkage. This is commonly carried out using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine to scavenge the acid generated during the reaction.

N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a carbon-nitrogen bond between the dihydroquinoline nitrogen and an aryl group. wikipedia.org This palladium-catalyzed cross-coupling reaction typically employs an aryl halide or triflate and a phosphine ligand. wikipedia.orgresearchgate.netias.ac.inorganic-chemistry.org

Below is a representative table of potential N-substituted derivatives of this compound based on general synthetic methods.

| Derivative Name | N-Substituent | General Reaction Type |

| 1-Methyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Methyl | N-Alkylation |

| 1-Ethyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Ethyl | N-Alkylation |

| 1-Acetyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Acetyl | N-Acylation |

| 1-Benzoyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Benzoyl | N-Acylation |

| 1-Phenyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Phenyl | N-Arylation |

Introduction of Substituents on the Aromatic and Saturated Rings

Functionalization of both the benzenoid and the dihydropyridine rings of this compound opens up avenues for fine-tuning the molecule's properties.

The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The activating effect of the amino group directs incoming electrophiles primarily to the para and ortho positions (positions 6 and 8). Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. Studies on the nitration of analogous tetrahydroquinolines have shown that the position of nitration can be influenced by the presence and nature of an N-protecting group. researchgate.netresearchgate.net

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, using an acyl halide/alkyl halide and a Lewis acid catalyst like aluminum chloride. wikipedia.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.net

The saturated heterocyclic ring can also be functionalized, for instance, through oxidation to introduce unsaturation or by reactions at the C-4 position.

The following table summarizes potential substituted derivatives.

| Derivative Name | Substituent | Position | General Reaction Type |

| 6-Nitro-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Nitro | 6 | Nitration |

| 8-Bromo-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Bromo | 8 | Halogenation |

| 6-Acetyl-2,2,3-trimethyl-3,4-dihydro-1H-quinoline | Acetyl | 6 | Friedel-Crafts Acylation |

Annulation Reactions to Construct Polycyclic Systems Incorporating the Dihydroquinoline Core

Annulation reactions involving the this compound nucleus can lead to the formation of more complex, rigid polycyclic structures. These reactions often utilize the reactivity of both the aromatic ring and the nitrogen atom. For example, reactions that form a new ring fused to the dihydroquinoline system can be envisioned. One common strategy involves the synthesis of fused quinolines, such as pyrimidoquinolines, through multi-component reactions or cyclization of appropriately substituted quinoline (B57606) precursors. nih.gov The imino-Diels-Alder reaction is another powerful tool for the synthesis of tetrahydroquinoline derivatives which can be precursors for further annulation. chemrxiv.org

Chiral Synthesis and Stereoselective Functionalization of Dihydroquinolines

The this compound molecule possesses a chiral center at the C-3 position. The synthesis of enantiomerically pure or enriched derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities.

Chiral synthesis can be approached in several ways:

Resolution of racemates: Separating the enantiomers of a racemic mixture of this compound or its derivatives.

Asymmetric synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis of the dihydroquinoline ring or its subsequent functionalization. For instance, asymmetric hydrogenation of quinoline precursors can yield chiral tetrahydroquinolines. nih.govmdpi.com Similarly, stereoselective palladium-catalyzed cycloadditions have been developed for the asymmetric synthesis of dihydroquinolin-2-ones. nih.gov

Stereoselective functionalization involves introducing new stereocenters into the molecule in a controlled manner. This can be achieved by using chiral reagents or catalysts to direct the stereochemical outcome of a reaction on a pre-existing chiral or prochiral dihydroquinoline substrate.

The development of synthetic routes to enantiopure substituted dihydroquinolines remains an active area of research, with potential applications in medicinal chemistry and materials science.

Spectroscopic and Structural Characterization of 2,2,3 Trimethyl 3,4 Dihydro 1h Quinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 2,2,3-trimethyl-3,4-dihydro-1H-quinoline, ¹H and ¹³C NMR, along with advanced 2D techniques, are essential for assigning every proton and carbon and for establishing its stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the aliphatic protons of the heterocyclic ring and its methyl substituents.

The aromatic region is expected to show signals for four protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns dictated by their position relative to the nitrogen atom and each other. The N-H proton typically appears as a broad singlet. In the aliphatic region, the two geminal methyl groups at the C2 position are expected to be diastereotopic due to the chiral center at C3, potentially giving rise to two separate singlets. The methyl group at C3 would appear as a doublet, coupled to the C3 methine proton. The C3 methine proton would likely be a multiplet, coupled to the C3-methyl and the C4-methylene protons. The two protons of the C4-methylene group are also diastereotopic and would be expected to appear as distinct multiplets.

Data from the related isomer, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6,7-diol, shows methyl singlets around 1.11-1.22 ppm and a methyl doublet at 1.43 ppm, with aromatic protons appearing at 6.65-6.93 ppm rsc.org. Studies on other dihydroquinolines confirm these general ranges ualberta.canih.govnih.gov.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| N-H | 3.5 - 4.5 | broad singlet | Chemical shift is solvent-dependent and may exchange with D₂O. |

| Aromatic H (4H) | 6.5 - 7.2 | multiplets (d, t, dd) | Specific shifts and couplings depend on substitution pattern. |

| C4-H₂ (2H) | 2.6 - 2.9 | multiplets | Diastereotopic protons, complex splitting expected. |

| C3-H (1H) | 2.0 - 2.4 | multiplet | Coupled to C3-CH₃ and C4-H₂. |

| C2-(CH₃)₂ (6H) | 1.1 - 1.3 | 2 x singlets | Gem-dimethyl groups, may be non-equivalent. |

| C3-CH₃ (3H) | 0.9 - 1.1 | doublet | Coupled to the C3-H proton. |

The ¹³C NMR spectrum is used to identify all unique carbon atoms in a molecule. For this compound, twelve distinct signals are expected, corresponding to its twelve carbon atoms.

The spectrum would feature four signals in the aromatic region (approx. 115-145 ppm) for the six carbons of the benzene ring (two of which are quaternary). In the aliphatic region, the quaternary carbon at C2, substituted with two methyl groups, would appear downfield. The C3 and C4 carbons would be found at higher field strengths. The three methyl carbons would resonate at the highest field (lowest ppm values). Published data for various dihydroquinoline derivatives support these assignments ualberta.catsijournals.comuq.edu.au.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (quaternary, 2C) | 135 - 145 | Carbons at the ring fusion (C4a, C8a). |

| Aromatic CH (4C) | 115 - 130 | Benzene ring carbons. |

| C2 (quaternary) | 55 - 65 | Substituted with two methyl groups. |

| C3 (methine) | 35 - 45 | Chiral center. |

| C4 (methylene) | 25 - 35 | |

| C2-(CH₃)₂ (2C) | 20 - 30 | Gem-dimethyl carbons. |

| C3-CH₃ (1C) | 10 - 20 |

To unambiguously confirm the structure and determine the stereochemistry, advanced 2D NMR experiments are indispensable ipb.pt.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity between the C3-methine proton, the C3-methyl protons, and the C4-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire carbon skeleton, for example, by correlating the methyl protons to the quaternary C2 carbon and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for stereochemical assignment. It detects protons that are close in space. For this compound, NOESY could reveal the relative orientation of the C3-methyl group by observing its spatial proximity to either the protons on the C2-methyl groups or the C4-methylene group, thus helping to define the conformation of the ring and the stereochemistry at the C3 chiral center nih.gov.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. For this compound (C₁₂H₁₇N), the exact mass is 175.1361 u nih.gov.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺˙) at m/z 175. The fragmentation of such molecules is often initiated by the loss of a small, stable radical. The most likely initial fragmentation is the loss of a methyl radical (•CH₃, 15 u) from the molecular ion to form a highly stabilized cation at m/z 160. This is a common fragmentation pathway for molecules with gem-dimethyl or other tertiary alkyl groups. This M-15 fragment is often the base peak in the spectrum of related compounds like 2,2,4-trimethyl-1,2-dihydroquinoline (B116575) nih.gov. Further fragmentation could involve subsequent loss of other alkyl groups or ring cleavage mcmaster.canih.govresearchgate.net.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion | Notes |

| 175 | [C₁₂H₁₇N]⁺˙ | Molecular Ion ([M]⁺˙). |

| 160 | [M - CH₃]⁺ | Loss of a methyl radical. Likely the base peak. |

| 145 | [M - 2CH₃]⁺ or [M - C₂H₆]⁺ | Loss of a second methyl group or ethane. |

| 132 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and identifying the functional groups present docbrown.info.

Raman spectroscopy is also highly effective for analyzing such compounds, often providing complementary information. Aromatic ring vibrations, in particular, tend to produce strong and sharp signals in Raman spectra nih.gov.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Signal | Notes |

| N-H Stretch | ~3400 | Weak | Sharp to medium intensity in IR. |

| Aromatic C-H Stretch | 3000 - 3100 | Strong | |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong | From CH, CH₂, and CH₃ groups. |

| Aromatic C=C Stretch | 1450 - 1600 | Strong | Multiple bands expected. |

| C-N Stretch | 1250 - 1350 | Medium | |

| C-H Bending | 1370 - 1470 | Medium |

X-ray Crystallography for Three-Dimensional Structure Determination and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides unequivocal information on bond lengths, bond angles, and stereochemistry researchgate.net.

Currently, there is no publicly available single-crystal X-ray diffraction structure for this compound. The successful growth of a suitable single crystal would be a prerequisite for such an analysis researchgate.netnih.gov.

If an X-ray crystallographic study were performed, it would provide several crucial pieces of information:

Absolute Configuration: As this compound is a chiral molecule due to the stereocenter at C3, X-ray analysis could determine its absolute configuration as either (R) or (S) mdpi.com.

Conformation: The analysis would reveal the exact conformation of the dihydroquinoline ring system in the solid state, such as whether it adopts a half-chair or boat-like conformation.

Intermolecular Interactions: It would provide insight into how the molecules pack in the crystal lattice, detailing any intermolecular forces like hydrogen bonding involving the N-H group.

Numerous crystal structures of related dihydroquinoline derivatives have been published, demonstrating the power of this technique to elucidate complex three-dimensional structures and stereochemical details in this class of compounds nih.govresearchgate.netnih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is primarily governed by the electronic structure of the aniline-like chromophore, which consists of a benzene ring fused to a nitrogen-containing heterocyclic ring. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π bonding or n non-bonding orbitals) to higher energy anti-bonding orbitals (π*).

The electronic spectrum of the parent dihydroquinoline system, 1,2,3,4-tetrahydroquinoline (B108954), provides a foundational understanding. This molecule retains the aromatic benzene ring but has a saturated, non-aromatic pyridine (B92270) ring. Consequently, its spectrum is expected to be similar to that of a substituted aniline (B41778) rather than the fully aromatic quinoline (B57606). The primary electronic transitions observed are π → π* transitions associated with the benzene ring. The nitrogen atom's lone pair (n electrons) can also participate in n → π* transitions, although these are often weaker and can be masked by the more intense π → π* bands.

In the case of this compound, the core chromophore is that of 1,2,3,4-tetrahydroquinoline. The addition of the three methyl groups acts as auxochromes. These alkyl groups can induce a small bathochromic (red) shift—a shift to longer wavelengths—and potentially a hyperchromic effect (an increase in absorption intensity) due to their electron-donating inductive effects and hyperconjugation.

The choice of solvent can significantly influence the position and intensity of absorption bands. nih.gov Polar solvents may interact with the ground and excited states of the molecule differently, leading to solvatochromic shifts. For instance, in polar solvents, the n → π* transitions typically undergo a hypsochromic (blue) shift, while π → π* transitions may show either a hypsochromic or bathochromic shift depending on the specific interactions.

Research Findings

Detailed experimental UV-Vis data for this compound is not widely published. However, the spectra of the parent compounds, 1,2,3,4-tetrahydroquinoline and quinoline, offer significant insight into the electronic transitions of this class of compounds.

The UV-Vis spectrum of 1,2,3,4-tetrahydroquinoline in ethanol (B145695) shows two main absorption bands. nist.gov These bands are characteristic of the aniline chromophore and are attributed to π → π* transitions within the benzenoid system. The addition of alkyl groups, as in the target molecule, is expected to slightly modify these absorption maxima.

In contrast, the spectrum of the fully aromatic quinoline is more complex, showing multiple absorption bands corresponding to π → π* transitions within the larger conjugated system. nist.govresearchgate.net The hydrogenation of the pyridine ring in 1,2,3,4-tetrahydroquinoline breaks this extended conjugation, resulting in a spectrum that more closely resembles that of a simple substituted benzene derivative. nist.gov

Studies on other substituted polyhydroquinoline derivatives show that modifications to the ring structure and the nature of the substituents have a pronounced effect on the electronic absorption spectra. researchgate.net For instance, the introduction of aryl groups can lead to new, intense absorption bands and significant bathochromic shifts due to the extension of the conjugated π-system. researchgate.net

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to predict and interpret the electronic spectra of quinoline derivatives. nih.govnih.gov These theoretical calculations can help assign specific electronic transitions to the observed absorption bands and predict how structural modifications will influence the UV-Vis spectrum.

Below are tables summarizing the UV-Vis absorption data for the parent compounds, which serve as a reference for understanding the electronic properties of this compound.

Table 1: UV-Vis Spectral Data for 1,2,3,4-Tetrahydroquinoline Data sourced from the NIST Chemistry WebBook. nist.gov

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Ethanol | 249 | 9120 |

| Ethanol | 301 | 2290 |

| Heptane | 245 | 8710 |

Table 2: UV-Vis Spectral Data for Quinoline Data sourced from the NIST Chemistry WebBook and other literature. nist.govresearchgate.net

| Solvent | λmax (nm) |

|---|---|

| Cyclohexane | 225 |

| Cyclohexane | 276 |

| Cyclohexane | 300 |

| Cyclohexane | 313 |

| Ethanol | 227 |

| Ethanol | 277 |

| Ethanol | 313 |

Theoretical and Computational Chemistry Studies of 2,2,3 Trimethyl 3,4 Dihydro 1h Quinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic structure of molecules. For 2,2,3-trimethyl-3,4-dihydro-1H-quinoline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict key structural parameters and electronic properties.

These calculations would yield the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. Such data is crucial for understanding the steric and electronic effects of the trimethyl substitution on the dihydroquinoline core.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative) This table presents illustrative data that would be obtained from DFT calculations.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₇N |

| Molecular Weight | 175.27 g/mol nih.gov |

| XLogP3-AA | 3.4 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

Electronic properties such as the dipole moment and the distribution of electronic charge can also be determined. These properties are fundamental to understanding the molecule's polarity and its potential for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. ijnc.irnih.govnih.gov For this compound, MD simulations can reveal the accessible conformations and the flexibility of the dihydroquinoline ring and its substituents. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can understand how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its structure and dynamics. mdpi.comresearchgate.net

These simulations can track the trajectories of all atoms in the system, providing a detailed picture of the conformational landscape. This is particularly important for a flexible molecule like this compound, where different conformations may have different reactivities and biological activities.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. researchgate.net These predicted spectra can aid in the assignment of experimental NMR signals and provide a detailed correlation between the electronic environment of each nucleus and its chemical shift. researchgate.netuq.edu.auresearchgate.net

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) spectrum. nist.gov This allows for the assignment of characteristic vibrational modes, such as the N-H stretch of the dihydroquinoline ring and the various C-H and C-C stretching and bending modes of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). nist.gov These calculations can identify the electronic transitions responsible for the absorption bands, providing insight into the molecule's chromophores and its response to ultraviolet and visible light.

In Silico Mechanistic Investigations of Chemical Reactions

Computational chemistry allows for the exploration of reaction mechanisms at a molecular level. For this compound, in silico studies can be employed to investigate various chemical transformations. nih.govnih.gov This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies.

Such studies could be used, for example, to understand the mechanisms of oxidation, substitution, or other reactions involving the dihydroquinoline scaffold. By elucidating the step-by-step pathway of a reaction, these computational investigations can provide valuable insights for designing new synthetic routes and predicting the outcome of chemical processes.

Computational Approaches for Exploring Molecular Orbital Characteristics (e.g., HOMO-LUMO Gap, NBO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. science.govchalcogen.ro

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ro A large gap suggests high stability, while a small gap indicates that the molecule is more readily excitable and potentially more reactive. The energies of these orbitals are typically calculated using DFT. science.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It localizes the molecular orbitals into orbitals that correspond to Lewis structures, such as lone pairs and bonds. This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the molecule's stability. nih.gov For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring and other parts of the molecule.

Table 2: Illustrative Molecular Orbital Data for this compound This table presents illustrative data that would be obtained from HOMO-LUMO and NBO analyses.

| Parameter | Description | Illustrative Finding |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. chalcogen.ro |

| NBO Charges | Atomic charges based on NBO analysis | Reveals the charge distribution across the molecule. |

| Hyperconjugative Interactions | Stabilizing interactions from electron delocalization | Can be quantified by second-order perturbation theory in NBO analysis. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.